
N-(2-ethylphenyl)thian-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)thian-4-amine: is an organic compound with the molecular formula C₁₃H₁₉NS. It is a thianamine derivative characterized by the presence of an ethyl group attached to the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)thian-4-amine typically involves the reaction of 2-ethylphenylamine with thian-4-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-ethylphenyl)thian-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions where the thian-4-amine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alkoxides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thian-4-amine derivatives.
Scientific Research Applications
N-(2-ethylphenyl)thian-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)thian-4-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
- N-(2-methylphenyl)thian-4-amine
- N-(2-propylphenyl)thian-4-amine
- N-(2-butylphenyl)thian-4-amine
Comparison: N-(2-ethylphenyl)thian-4-amine is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research.
Properties
Molecular Formula |
C13H19NS |
|---|---|
Molecular Weight |
221.36 g/mol |
IUPAC Name |
N-(2-ethylphenyl)thian-4-amine |
InChI |
InChI=1S/C13H19NS/c1-2-11-5-3-4-6-13(11)14-12-7-9-15-10-8-12/h3-6,12,14H,2,7-10H2,1H3 |
InChI Key |
DSUFQXNKOCRADM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2CCSCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




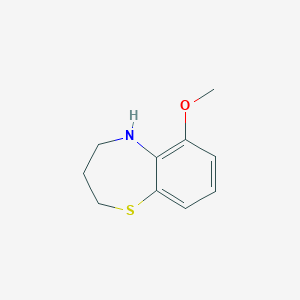
![2-{[(2-Bromo-4-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13256930.png)
![3A-methyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13256932.png)

![1-[4-(Pentyloxy)phenyl]ethan-1-ol](/img/structure/B13256946.png)
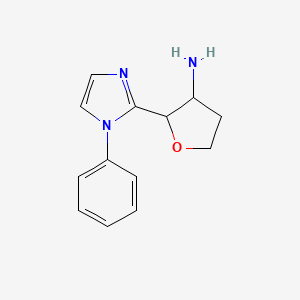
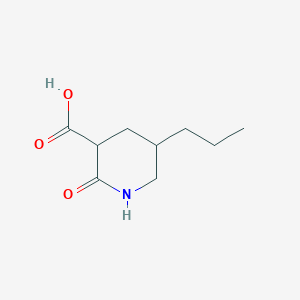
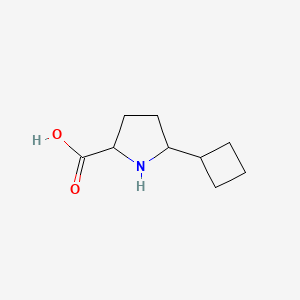
![6-Oxaspiro[4.5]decane-9-sulfonamide](/img/structure/B13256965.png)
![2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B13256966.png)
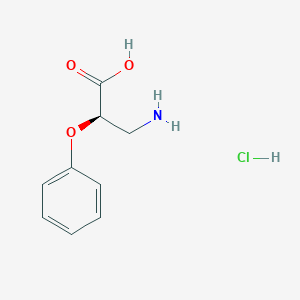
![2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13256991.png)
